molecular formula C15H33NSi B14674258 1-{[Dibutyl(methyl)silyl]methyl}piperidine CAS No. 37907-62-3

1-{[Dibutyl(methyl)silyl]methyl}piperidine

Cat. No.: B14674258
CAS No.: 37907-62-3
M. Wt: 255.51 g/mol
InChI Key: ZXIXBBVTROTCFX-UHFFFAOYSA-N
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Description

1-{[Dibutyl(methyl)silyl]methyl}piperidine is an organic compound with the molecular formula C15H33NSi. It is a derivative of piperidine, a six-membered heterocyclic amine. The compound features a silyl group, which is a silicon-containing functional group, attached to the piperidine ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

The synthesis of 1-{[Dibutyl(methyl)silyl]methyl}piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine and a silylating agent such as dibutyl(methyl)silyl chloride.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silylating agent. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

    Procedure: Piperidine is reacted with dibutyl(methyl)silyl chloride in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

    Purification: The product is purified by distillation or chromatography to obtain pure this compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-{[Dibutyl(methyl)silyl]methyl}piperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize reaction yields.

Scientific Research Applications

1-{[Dibutyl(methyl)silyl]methyl}piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to piperidine-based drugs.

    Industry: It is used in the production of specialty chemicals and materials, including silicone-based products and polymers.

Mechanism of Action

The mechanism of action of 1-{[Dibutyl(methyl)silyl]methyl}piperidine involves its interaction with molecular targets such as enzymes and receptors. The silyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperidine ring can engage in hydrogen bonding and other interactions with biological macromolecules, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

1-{[Dibutyl(methyl)silyl]methyl}piperidine can be compared with other silyl-substituted piperidines and piperidine derivatives:

    Similar Compounds: Examples include 1-{[Trimethylsilyl]methyl}piperidine and 1-{[Tert-butyldimethylsilyl]methyl}piperidine.

    Uniqueness: The dibutyl(methyl)silyl group imparts unique steric and electronic properties to the compound, influencing its reactivity and interactions with other molecules.

Properties

CAS No.

37907-62-3

Molecular Formula

C15H33NSi

Molecular Weight

255.51 g/mol

IUPAC Name

dibutyl-methyl-(piperidin-1-ylmethyl)silane

InChI

InChI=1S/C15H33NSi/c1-4-6-13-17(3,14-7-5-2)15-16-11-9-8-10-12-16/h4-15H2,1-3H3

InChI Key

ZXIXBBVTROTCFX-UHFFFAOYSA-N

Canonical SMILES

CCCC[Si](C)(CCCC)CN1CCCCC1

Origin of Product

United States

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